molecular formula C4H3BrN2O2 B103388 5-Bromo-4,6-dihydroxypyrimidine CAS No. 15726-38-2

5-Bromo-4,6-dihydroxypyrimidine

Cat. No. B103388
CAS RN: 15726-38-2
M. Wt: 190.98 g/mol
InChI Key: XVXHFPZMRQXGBM-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dihydroxypyrimidine is a brominated pyrimidine derivative that serves as an intermediate in the synthesis of various substituted pyrimidine compounds. It is a compound of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to a variety of substituted pyrimidines . Another approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Additionally, 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines are synthesized through bromination of 2,2'-bipyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows typical intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 4- and 5-bithiophenyl-substituted pyrimidines has been elucidated through X-ray analysis .

Chemical Reactions Analysis

Brominated pyrimidines participate in various chemical reactions. They can undergo palladium-catalyzed C-C coupling as well as nucleophilic aromatic substitution of hydrogen (SNH) reactions . Additionally, they can be alkylated with phosphonomethoxyethyl tosylate to afford regioisomers, which are then converted to free phosphonic acids . Bromoacyl derivatives of pyrimidines have also been synthesized and evaluated as reversible inhibitors of dihydrofolic reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. Quantum chemical calculations, including density functional theory (DFT), provide insights into the vibrational spectra, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies . The first-order hyperpolarizability and natural atomic charges have also been calculated to understand the nonlinear optical properties and electron density distribution .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 5-Bromo-4,6-dihydroxypyrimidine . This compound belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines . Here are six unique applications:

  • Medicinal Chemistry and Drug Development

    • Results : Studies have shown promising biological effects, making them relevant for drug discovery .
  • Anticancer Agents

    • Results : Some derivatives exhibit significant anticancer activity .
  • Antiviral Compounds

    • Results : Certain analogs show promising antiviral activity .
  • Anti-inflammatory Agents

    • Results : Some derivatives exhibit anti-inflammatory properties .
  • Metal Complexes and Coordination Chemistry

    • Results : Metal complexes with interesting properties have been obtained .
  • Materials Science and Organic Electronics

    • Results : These compounds exhibit charge transport properties suitable for organic electronics applications .

Safety And Hazards

The safety information for 5-Bromo-4,6-dihydroxypyrimidine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-4,6-dihydroxypyrimidine are not mentioned in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential areas of exploration . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-bromo-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHFPZMRQXGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408294
Record name 5-Bromo-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dihydroxypyrimidine

CAS RN

15726-38-2
Record name 5-Bromo-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Banerjee, OS Tee - The Journal of Organic Chemistry, 1974 - ACS Publications
In aqueous solutions “4, 6-dihydroxypyrimidine” and 6-methyluracil undergo rapid reaction with 2 molar equiv of bromine, to yield firstly their corresponding 5-bromo compounds, and …
Number of citations: 12 pubs.acs.org
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… Next day, the crystalline hydrobromide was collected and recrystallised from water giving 5-bromo-4 : 6-dihydroxypyrimidine (10.5 g.) as pale yellow microprisms, mp 263-264" (decomp.…
Number of citations: 42 pubs.rsc.org
DJ Brown - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… When 5-bromo-4 : 6-dihydroxypyrimidine 8 was boiled with damp piperidine, not the 5-piperidino-derivative, but a-piperidinomalondiamide was formed. It was identified by synthesis …
Number of citations: 16 pubs.rsc.org
MPL Caton, MS Grant, DL Pain, R Slack - Journal of the Chemical …, 1965 - pubs.rsc.org
Pyrimidin-5-yl-lithium compounds, mostly having alkoxy-substituents, reacted with carbon dioxide, dimethylformamide, and sulphur, forming respectively carboxylic acids, aldehydes, …
Number of citations: 8 pubs.rsc.org
SH Thang, KG Watson, WM Best, MAM Fam… - Synthetic …, 1993 - Taylor & Francis
A Convenient Synthesis of 4,6-Dichloro-5-benzylthiopyrimidine Page 1 SYNTHETIC COMMUNICATIONS, 23(17), 2363-2369 (1993) A CONVENIENT SYNTHESIS OF 4,GDICHLORO5-…
Number of citations: 4 www.tandfonline.com
AM Gero, WJ O'Sullivan, DJ Brown - Biochemical medicine, 1985 - Elsevier
Seventy-one pyrimidine analogs have been tested as possible inhibitors of human spleen mitochondrial dihydroorotate dehydrogenase. Of these nine were demonstrated to be effective …
Number of citations: 18 www.sciencedirect.com
BM Jiménez, P Kranz, CS Lee, AM Gero… - Biochemical …, 1989 - Elsevier
Fifty-six pyrimidine analogs were tested as possible inhibitors of uridine phosphorylase from Giardia lamblia. Values of K i were determined for eight of these which demonstrated an …
Number of citations: 35 www.sciencedirect.com
BM Jimenez - 1992 - unsworks.unsw.edu.au
Enzymes of pyrimidine ribonucleotide salvage synthesis in giardia intestinalis Page 1 Enzymes of pyrimidine ribonucleotide salvage synthesis in giardia intestinalis Author: Jimenez, …
Number of citations: 4 unsworks.unsw.edu.au

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